![molecular formula C19H12FN3O2 B2724858 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 888413-88-5](/img/structure/B2724858.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a fluorophenyl group and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Synthesis Analysis
The synthesis of such compounds typically involves the formation of the oxadiazole ring, which can be achieved through several methods, including the cyclization of appropriate precursors . The fluorophenyl and naphthalene moieties can be introduced through various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the fluorophenyl group, and the naphthalene moiety. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the fluorophenyl and naphthalene groups might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Scientific Research Applications
Scintillation Materials
Plastic Scintillators Based on Polymethyl Methacrylate : Research has explored the use of 1,3,4-oxadiazoles, including compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, as luminescent activators in plastic scintillators. These materials are vital for radiation detection and measurement, with applications in nuclear physics, medical imaging, and security screening. The study highlights the potential of these compounds to improve the scintillation efficiency, optical transparency, and stability of plastic scintillators under various conditions (Salimgareeva & Kolesov, 2005).
Polymers and Electronics
Di- and Tetraphenylsilyl-containing Heterochain and Heterocyclic Polymers : This review discusses the synthesis and applications of polymers containing 1,3,4-oxadiazole units for use in electronics and microelectronics. These polymers exhibit desirable properties for creating materials used in advanced technological applications, demonstrating the broad utility of 1,3,4-oxadiazole derivatives in developing new materials for electronic devices (Brumǎ, Rusanov, & Belomoina, 2004).
Medicinal Chemistry
Heterocyclic Naphthalimides as New Skeleton Structure of Compounds : Naphthalimide derivatives, closely related to the chemical structure , have shown extensive potential in medicinal applications. This comprehensive review emphasizes their role as anticancer agents, highlighting some derivatives that have entered clinical trials. Moreover, naphthalimide-based developments for treating various diseases are actively expanding, illustrating the significant therapeutic potential of these compounds in medicinal chemistry (Gong, Addla, Lv, & Zhou, 2016).
Drug Development
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development : This review underscores the pharmacological diversity of 1,3,4-oxadiazole compounds, noting their wide range of applications beyond just polymers and electronic materials. Their roles as bioactive molecules in drug development, with potential activities across various therapeutic areas, demonstrate the chemical's versatility and importance in the pharmaceutical industry (Rana, Salahuddin, & Sahu, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKTXTSBKFSMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)
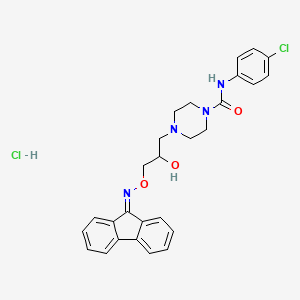
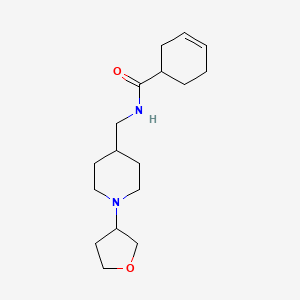
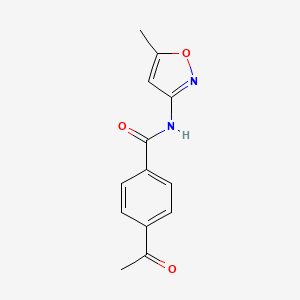
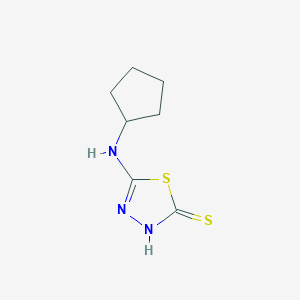
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)
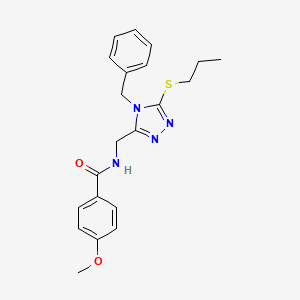

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)